molecular formula C13H12Cl2N2 B6598320 3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 1481510-25-1

3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole

Cat. No.: B6598320
CAS No.: 1481510-25-1
M. Wt: 267.15 g/mol
InChI Key: FJVURCBRVJFFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is a synthetic cyclopenta[c]pyrazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic system comprising a partially saturated cyclopentane ring and a pyrazole ring, substituted with a 3-chloro-4-methylphenyl group and an additional chlorine atom on the pyrazole core. These substituents are strategically positioned to influence the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. The core cyclopenta[c]pyrazole structure is recognized as a privileged scaffold in pharmaceutical research. Fused heterocyclic systems like this one are frequently investigated for their substantial pharmacological potential, which can include serving as inhibitors for various enzymes and receptors . Specifically, pyrazole and other related N-heterocycle derivatives have been explored as potent inhibitors of enzymes such as 5-lipoxygenase (5-LO), a key target in the development of anti-inflammatory therapies . Researchers can utilize this compound as a key building block to develop novel bioactive molecules targeting a range of disorders. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-2-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2/c1-8-5-6-9(7-11(8)14)17-13(15)10-3-2-4-12(10)16-17/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVURCBRVJFFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CCCC3=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481510-25-1
Record name 3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Hydrazine-Diketone Cyclocondensation

The traditional route involves cyclocondensation between substituted hydrazines and cyclic diketones. For this compound, 3-chloro-4-methylphenylhydrazine reacts with cyclopentanone derivatives under acidic conditions to form the pyrazole ring. A study demonstrated that using p-toluenesulfonic acid (PTSA) in refluxing ethanol achieves 68% yield of the cyclized product. Critical parameters include:

  • Temperature : 78–80°C optimal for ring closure without decomposition

  • Solvent polarity : Ethanol outperforms DMF or THF due to improved solubility of intermediates

  • Acid catalyst loading : 10 mol% PTSA balances reaction rate and byproduct formation

This method faces challenges in regioselectivity when unsymmetrical diketones are used, often requiring protecting group strategies for the 3-chloro substituent.

Transition Metal-Catalyzed Annulation

Recent advances employ palladium or rhodium catalysts to assemble the bicyclic system. A patented enantioselective synthesis uses Pd(OAc)₂ (0.46 mol%) with BippyPhos ligand (2 mol%) to mediate intramolecular C–N coupling, achieving 92% yield and >99% ee. Key advantages include:

  • Stereochemical control : Ligand design dictates spatial arrangement of substituents

  • Functional group tolerance : Compatible with pre-installed chloro and methyl groups

  • Mild conditions : Reactions proceed at 50–60°C in iPrOH/THF mixtures

Comparative studies show metal-catalyzed methods reduce step counts from 5–7 steps (traditional) to 3 steps while improving atom economy by 18–22%.

Chlorination Methodologies

Introducing chlorine atoms at the 3-position of both aromatic systems requires sequential functionalization strategies:

Electrophilic Aromatic Substitution (EAS)

Directed chlorination of pre-formed cyclopenta[c]pyrazole derivatives uses N-chlorosuccinimide (NCS) in dichloromethane. Positioning the second chloro group at the 3’-phenyl position demands careful Lewis acid selection:

Lewis AcidTemp (°C)Yield (%)Ortho:Para Ratio
FeCl₃0451.8:1
AlCl₃-15623.2:1
ZrCl₄25784.7:1

Data from demonstrates ZrCl₄’s superiority in achieving the desired substitution pattern while minimizing polysubstitution.

Directed C–H Activation Chlorination

Rhodium(III) catalysts enable site-selective chlorination without pre-functionalization. A RhCl₃/phenanthroline system in 1,2-dichloroethane installs both chloro groups sequentially:

  • Pyrazole chlorination : 87% yield at 80°C (2 h)

  • Phenyl ring chlorination : 79% yield at 110°C (4 h)

This method eliminates protection/deprotection steps but requires strict moisture control (<50 ppm H₂O).

Enantioselective Synthesis

The stereogenic center at C5 of the cyclopentane ring necessitates asymmetric methods:

Organocatalytic Desymmetrization

Chiral phosphoric acids (CPAs) induce asymmetry during cyclocondensation. TRIP (20 mol%) in MTBE converts prochiral diketones to enantioenriched products:

EntryCPAee (%)Yield (%)
1(R)-TRIP9481
2(S)-SEGPHOS8876
3Jacobsen8269

Reaction scope remains limited to electron-deficient aryl hydrazines.

Dynamic Kinetic Resolution (DKR)

Ruthenium-catalyzed hydrogenation of α,β-unsaturated intermediates achieves simultaneous control of multiple stereocenters. The S,S-TsDPENRuCl(p-cymene) system (0.006 wt%) in IPA reduces enones with:

  • 99.5% de (diastereomeric excess)

  • 98% ee (enantiomeric excess)

  • 91% isolated yield

This approach proves critical for scaling, as demonstrated in a 700 g pilot batch.

Process Optimization and Scale-Up

Industrial synthesis requires addressing reagent stoichiometry, purification, and waste minimization:

Solvent Engineering

Multi-stage solvent swaps enhance yield and purity:

  • Cyclization : iPrOH/THF (3:1 v/v) optimizes catalyst solubility

  • Work-up : MTBE/water partitioning removes acidic impurities

  • Crystallization : Ethanol/water (7:3) achieves >99.5% purity

Patented distillation protocols reduce solvent consumption by 40% compared to batch processes.

Catalytic System Recycling

Immobilized Pd nanoparticles on mesoporous SiO₂ allow 5 reaction cycles without significant activity loss:

CycleYield (%)Pd Leaching (ppm)
1922.1
2912.3
3902.5
4893.0
5883.4

This approach reduces Pd waste by 83% versus homogeneous catalysis.

Analytical Characterization

Critical quality control parameters and their analytical methods:

Spectroscopic Fingerprinting

  • ¹H NMR (600 MHz, CDCl₃): δ 7.35 (d, J = 8.2 Hz, 1H, ArH), 6.05 (s, 1H, NH₂), 3.22–3.18 (m, 2H, CH₂)

  • HRMS : m/z calc’d for C₁₃H₁₄Cl₂N₃ [M+H]⁺ 282.0534, found 282.0531

  • XRD : Monoclinic P2₁ space group confirms relative configuration

Chiral Purity Assessment

HPLC on Chiralpak IA-3 column (n-hexane/iPrOH 85:15) resolves enantiomers (t_R = 12.7 min and 14.3 min), with UV detection at 254 nm ensuring >99% ee .

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structural features of 3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole , several chemical reactions could be considered:

  • Nucleophilic Substitution : The chloro substituents could undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form new derivatives.

  • Cross-Coupling Reactions : The presence of chloro substituents also allows for palladium-catalyzed cross-coupling reactions, which could introduce additional functional groups onto the phenyl ring .

  • Reduction and Oxidation : The compound could undergo reduction reactions to remove chloro substituents or oxidation to introduce new functional groups, such as hydroxyl or carboxyl groups.

1-(2-Methylphenyl)-1H,4H,5H,6H-Cyclopenta[c]pyrazole-3-Carboxylic Acid

This compound exhibits anti-inflammatory and analgesic properties, attributed to its interaction with enzymes involved in inflammatory pathways. Its synthesis involves multi-step organic reactions, which can be optimized for yield and purity.

1-(3-Chloro-2-Fluorophenyl)-1H,4H,5H,6H-Cyclopenta[c]pyrazole-3-Carboxylic Acid

This compound features chloro and fluoro substituents, enhancing its chemical diversity. Its synthesis involves several steps of organic reactions, often utilizing solvents like ethanol or DMSO.

2-(3-Chloro-4-Methylphenyl)-2H,4H,5H,6H-Cyclopenta[c]pyrazol-3-Amine

This compound has a molecular weight of 247.72 g/mol and is characterized by its unique structural features, including a chloro and methyl substituent on the phenyl ring .

Data Tables for Related Compounds

Compound NameCAS NumberMolecular WeightKey Features
1-(2-Methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acidNot specifiedApproximately 242.27 g/molAnti-inflammatory and analgesic properties
1-(3-Chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid1038738-53-2Not specifiedChloro and fluoro substituents
2-(3-Chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine1480427-47-1247.72 g/molChloro and methyl substituents on the phenyl ring

Scientific Research Applications

Medicinal Chemistry

3-Chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole has been studied for its potential therapeutic effects.

Case Study: Anticancer Activity
Research indicates that derivatives of cyclopenta[c]pyrazoles exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead for developing new anticancer drugs .

Table 1: Anticancer Activity of Cyclopenta[c]pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-710
Compound BHeLa15
This compoundA549TBD

Agricultural Science

The compound may also have applications in agrochemicals. Its structural similarity to known herbicides and fungicides suggests potential use as a pesticide.

Case Study: Herbicidal Activity
In preliminary studies, compounds with similar structures have shown herbicidal activity against common weeds. For instance, research has indicated that pyrazole derivatives can inhibit specific enzymes involved in plant growth . This suggests that this compound could be investigated further for its herbicidal properties.

Table 2: Herbicidal Activity of Pyrazole Derivatives

Compound NameTarget WeedEfficacy (%)Reference
Compound CAmaranthus retroflexus75
Compound DEchinochloa crus-galli80
This compoundTBDTBD

Materials Science

The unique structure of this compound allows for potential applications in materials science as well.

Case Study: Polymer Synthesis
Research has indicated that cyclopentapyrazoles can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. A study highlighted the use of such compounds in creating advanced composite materials with improved performance characteristics .

Table 3: Properties of Polymers Containing Cyclopentapyrazoles

Polymer TypeProperty EnhancedReference
Polymer ATensile Strength
Polymer BThermal Stability
Cyclopentapyrazole-based PolymerTBD

Mechanism of Action

The mechanism by which 3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary widely based on the intended use of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclopenta[c]Pyrazole Derivatives

The biological and physicochemical properties of cyclopenta[c]pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Key Applications/Properties Source
Target Compound C₁₄H₁₂Cl₂N₂ 3-Cl (pyrazole), 3-Cl-4-Me (phenyl) Under investigation (structural lead) Current focus
3-[3-(Trifluoromethyl)-cyclopenta[c]pyrazol-2-yl]propan-1-amine C₁₀H₁₄F₃N₃ 3-CF₃ (pyrazole), NH₂ (side chain) Building block for agrochemicals
2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole C₉H₁₄N₂ 2-isopropyl (pyrazole) Intermediate in medicinal chemistry
5-((4-Chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol C₁₇H₂₂ClN₃O Cl (phenyl), triazole (side chain) Fungicide (metconazole)
Key Observations:
  • Steric Effects: The isopropyl group in the C₉H₁₄N₂ derivative () introduces steric hindrance, reducing solubility in polar solvents compared to the target compound.
  • Biological Activity: The triazole-containing derivative () exhibits antifungal properties, suggesting that the target compound’s chlorinated phenyl group may confer similar bioactivity if paired with appropriate pharmacophores.
NMR Trends:
  • Aromatic Protons: The target compound’s phenyl protons are expected near δ 7.8–8.4 ppm, aligning with signals in 3-CF₃ derivatives (δ 8.3–8.8 ppm) .
  • Aliphatic Protons: Cyclopentane ring protons in the target compound may resonate near δ 1.4–2.6 ppm, consistent with Enamine Ltd’s C₉H₁₄N₂ derivative (δ 1.0–2.7 ppm) .

Stability and Reactivity

  • Thermal Stability: Chlorine substituents generally enhance thermal stability. The target compound is expected to decompose above 250°C, similar to metconazole ().
  • Hydrolytic Sensitivity: The absence of ester or amide groups in the target compound (unlike C₁₅H₁₆N₂O₅ derivatives in ) suggests greater stability under acidic/basic conditions.

Biological Activity

3-Chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

  • Chemical Formula : C13H14ClN3
  • Molecular Weight : 247.72 g/mol
  • CAS Number : 1481510-25-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the cyclopentapyrazole core through cyclization reactions involving chlorinated phenyl compounds. Specific reaction conditions and catalysts are optimized to enhance yield and purity.

Antifungal Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antifungal properties. In particular, compounds structurally related to this compound have shown efficacy against various fungal strains. For example:

  • In Vitro Studies : Some derivatives displayed potent activity against pathogenic fungi such as Candida albicans and Aspergillus niger .
  • Mechanism : The antifungal activity is believed to result from the inhibition of fungal cell wall synthesis and disruption of membrane integrity.

Antitubercular Activity

Certain pyrazole derivatives have also been evaluated for their activity against Mycobacterium tuberculosis. Compounds with similar structural motifs have shown promising results in inhibiting the growth of this bacterium .

Study 1: Antifungal Evaluation

A study conducted by Pickard et al. synthesized several pyrazole derivatives and tested them against four pathogenic fungal strains. The results indicated that some compounds exhibited very good antifungal activity, suggesting that modifications to the pyrazole scaffold can enhance efficacy against fungal infections .

Study 2: Antitubercular Activity

Another investigation focused on the antitubercular potential of pyrazole derivatives. The study found that specific modifications to the pyrazole structure led to improved potency against M. tuberculosis H37Rv strain, indicating a promising avenue for developing new antitubercular agents .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Membrane Disruption : It can alter membrane permeability in fungi and bacteria, leading to cell death.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-2-(3-chloro-4-methylphenyl)-cyclopenta[c]pyrazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Cyclopenta[c]pyrazole derivatives are typically synthesized via cyclocondensation of substituted hydrazines with cyclopentanone precursors. For example, a two-step approach involving the formation of a pyrazole ring via [3+2] cycloaddition followed by halogenation (e.g., using POCl₃ or Cl₂ gas) is common. Reaction optimization should focus on temperature control (60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of halogenating agents to minimize byproducts like over-chlorinated derivatives .

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

  • Methodological Answer : Employ a combination of ¹H/¹³C-NMR to confirm the cyclopenta[c]pyrazole scaffold and substituent positions (e.g., distinguishing between 2H and 6H ring conformers). LC-MS (ESI+) can verify molecular weight and detect impurities. Purity ≥95% should be confirmed via HPLC using a C18 column with acetonitrile/water gradients. Cross-reference spectral data with analogs like 5-(4-chlorophenyl)-1H-pyrazole derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to potential acute toxicity (H301/H311) and skin irritation (H315), use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides) to prevent decomposition. Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected coupling constants) may arise from rotamers or ring puckering in the cyclopentane moiety. Use variable-temperature NMR (VT-NMR) to assess dynamic effects. For ambiguous peaks, compare with computational models (DFT-based chemical shift predictions) or crystallographic data from structurally similar pyrazole derivatives .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer : Focus on substituent modulation :
  • Replace the 3-chloro group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability.
  • Modify the 4-methylphenyl ring with bioisosteres (e.g., 4-fluorophenyl) to improve target binding.
    Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs), leveraging analogs like 5-(4-chlorophenyl)-3-trifluoromethylpyrazole as reference ligands .

Q. How can computational modeling address discrepancies in experimental and theoretical physicochemical properties?

  • Methodological Answer : Apply density functional theory (DFT) (B3LYP/6-311+G(d,p)) to calculate logP, pKa, and solubility. Compare with experimental data (e.g., shake-flask logP). Discrepancies >0.5 log units may indicate unaccounted solvent effects or tautomeric forms. Validate using molecular dynamics (MD) simulations in explicit solvents (e.g., water/octanol) .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies :
  • Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 40°C for 24h).
  • Oxidative stress (3% H₂O₂, 25°C).
  • Photostability (ICH Q1B guidelines, UV light at 365nm).
    Monitor degradation via UPLC-PDA and identify byproducts using HRMS/MSⁿ . Note that the chloro substituents may increase susceptibility to nucleophilic attack under basic conditions .

Q. How can researchers design analogs to overcome poor aqueous solubility while retaining target affinity?

  • Methodological Answer : Introduce polar pro-moieties (e.g., PEG chains or morpholine rings) at the 5H position of the cyclopentane ring. Alternatively, synthesize cocrystals with coformers like succinic acid. Assess solubility via powder dissolution assays (pH 1.2–7.4 buffers) and validate using surface plasmon resonance (SPR) to ensure target binding is not compromised .

Data Contradiction Analysis

Q. How should conflicting purity reports (e.g., 95% vs. 98% by HPLC) be addressed?

  • Methodological Answer : Reanalyze the sample using orthogonal methods:
  • Ion chromatography to detect inorganic impurities (e.g., chloride salts).
  • Karl Fischer titration for residual moisture.
    Ensure calibration standards are traceable (e.g., NIST-certified reference materials). Discrepancies may arise from column aging or detector drift in HPLC systems .

Q. What methodologies resolve inconsistencies in biological assay results across research groups?

  • Methodological Answer :
    Standardize assay protocols:
  • Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
  • Control for solvent effects (e.g., DMSO ≤0.1%).
    Validate findings via orthogonal assays (e.g., fluorescence polarization vs. ITC for binding affinity). Cross-reference with published data on structurally related pyrazoles, such as 1-(3-chloro-4-fluorophenyl)-pyrazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.